[2,2'-Bifuran]-5,5'-diyldimethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
[5-[5-(hydroxymethyl)furan-2-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H10O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-4,11-12H,5-6H2 |
InChI Key |
NOYCHKMDIFYISW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=C(O2)CO)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Bifuran 5,5 Diyldimethanol
Strategies for the Construction of the 2,2'-Bifuran (B1329537) Core
The creation of the C-C bond linking the two furan (B31954) rings is a critical step in the synthesis of [2,2'-Bifuran]-5,5'-diyldimethanol. Modern organic chemistry offers several powerful methods to achieve this, primarily through palladium-catalyzed cross-coupling reactions and oxidative homocoupling strategies.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling reaction stands out as a highly versatile and widely used method for the formation of C-C bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. In the context of synthesizing the [2,2'-bifuran] core, this approach offers a convergent and efficient route.
A common strategy involves the coupling of a 5-halofuran-2-carbaldehyde derivative with a furan-5-boronic acid or its corresponding ester. The general catalytic cycle of the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the catalyst.
| Catalyst System | Substrates | Base | Solvent | Yield |
| Pd(PPh₃)₄ | 4-bromothiophene-2-carbaldehyde and arylboronic esters | K₃PO₄ | Toluene/Water | Moderate to Excellent |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) and hetero(aryl) boronic acids/esters | - | Aqueous media | 5-89% |
This table presents examples of Suzuki-Miyaura reactions on related heterocyclic compounds, demonstrating the versatility of this method.
Research has shown that the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of palladium catalysts with bulky phosphine (B1218219) ligands has been shown to be effective for the cross-coupling of various heterocyclic compounds. claremont.edunih.gov
Oxidative Homocoupling Strategies for Furan-Based Precursors
Oxidative homocoupling presents an alternative and often more atom-economical approach to constructing the 2,2'-bifuran skeleton. This method involves the direct coupling of two molecules of a furan-based precursor, such as 2-furaldehyde, in the presence of an oxidant and a suitable catalyst.
Palladium catalysts are also frequently employed in these reactions. For example, the palladium acetate-catalyzed aryl coupling of furfural (B47365) in the presence of dioxygen under pressure has been shown to produce 5,5'-diformyl-2,2'-difuran in good yields. researchgate.net The reaction mechanism often involves the activation of a C-H bond on the furan ring by the metal catalyst, followed by a coupling step.
| Catalyst/Oxidant | Substrate | Solvent | Yield |
| Pd(OAc)₂ / O₂ | 2-Furfural | Acetonitrile | 60% |
| CuCl₂·2H₂O / Air | 2,2'-Bifuran | EtOH/CH₃CN | 28% (for indolyl-furan) |
This table provides examples of oxidative coupling reactions involving furan derivatives.
Recent studies have also explored copper-catalyzed aerobic oxidative coupling of furans with other heterocycles, demonstrating the potential for selective C-H functionalization. nih.gov These methods can offer a more direct route to the bifuran core, avoiding the need for pre-functionalized starting materials.
Functionalization of the Bifuran Moiety to Incorporate Hydroxymethyl Groups
Once the 2,2'-bifuran core is established, the next critical step is the introduction of the hydroxymethyl groups at the 5 and 5' positions. This is most commonly achieved through the reduction of a diformyl precursor.
Reductive Transformations of Formyl Precursors
The catalytic hydrogenation of 5,5'-diformyl-[2,2'-bifuran] is a direct and efficient method for the synthesis of this compound. This transformation requires a suitable catalyst and a hydrogen source. Various catalytic systems have been developed for the selective reduction of the aldehyde groups without affecting the furan rings.
Analogous reductions of the structurally similar 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) provide valuable insights. Catalysts based on platinum, ruthenium, and nickel have demonstrated high efficacy and selectivity for this type of reduction. rsc.orgrsc.orgnih.gov For instance, a Pt/MCM-41 catalyst has been used for the hydrogenation of HMF to BHMF with high conversion and selectivity in a neutral aqueous medium at low temperature and pressure. rsc.org Catalytic transfer hydrogenation, using a hydrogen donor like ethanol (B145695) in the presence of a catalyst such as ZrO(OH)₂, also presents a viable route. esf.edu
| Catalyst | Hydrogen Source | Solvent | Key Findings |
| Pt/MCM-41 | H₂ | Water | High conversion and selectivity to BHMF at low temperature and pressure. rsc.org |
| Ru–MoOx/C | H₂ | - | Synergistic effect between Ru and MoOx for effective hydrogenation. rsc.org |
| Ni supported on mesoporous carbon | H₂ | Water | High yield of 2,5-dimethylfuran (B142691) from HMF. nih.gov |
| ZrO(OH)₂ | Ethanol | Ethanol | Efficient catalytic transfer hydrogenation of HMF. esf.edu |
This table summarizes catalytic systems used for the reduction of the formyl group in HMF, a reaction analogous to the reduction of 5,5'-diformyl-[2,2'-bifuran].
Selective Derivatization Techniques at the 5,5'-Positions
Beyond the reduction of pre-installed formyl groups, other selective derivatization techniques can be envisioned for introducing hydroxymethyl functionalities at the 5 and 5' positions of the bifuran core. While less common for this specific target molecule, these methods offer potential alternative synthetic routes.
One could consider the direct hydroxymethylation of the 2,2'-bifuran core, although achieving high selectivity at the 5 and 5' positions would be a significant challenge due to the reactivity of other positions on the furan rings. Another approach could involve the conversion of other functional groups, such as carboxylic acids or esters, at the 5,5'-positions to hydroxymethyl groups through reduction with agents like lithium aluminum hydride.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemicals like this compound. This involves the use of renewable feedstocks, the development of more efficient and atom-economical reactions, and the reduction of waste.
The synthesis of this compound inherently aligns with green chemistry by starting from biomass-derived furan precursors. Further greening of the synthesis can be achieved through several strategies:
Biocatalysis: The use of enzymes or whole-cell biocatalysts for the reduction of 5,5'-diformyl-[2,2'-bifuran] offers a highly selective and environmentally benign alternative to traditional metal catalysts. Biocatalytic reductions often proceed under mild conditions in aqueous media, minimizing the use of harsh reagents and organic solvents.
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact of the synthesis. nih.gov
Atom Economy: Synthetic routes with high atom economy, such as oxidative homocoupling reactions, are preferred as they maximize the incorporation of atoms from the reactants into the final product, thereby minimizing the generation of byproducts.
The greenness of a synthetic process can be quantitatively assessed using various metrics, such as the E-Factor (Environmental Factor) and Reaction Mass Efficiency (RME). nih.govmdpi.com These metrics help in comparing different synthetic routes and identifying areas for improvement towards more sustainable chemical production.
| Green Chemistry Approach | Application in Synthesis | Potential Benefits |
| Biocatalysis | Reduction of diformylbifuran | High selectivity, mild conditions, aqueous media. |
| Green Solvents | Reaction and extraction steps | Reduced VOC emissions, improved safety. nih.gov |
| Heterogeneous Catalysis | Coupling and reduction steps | Catalyst recyclability, simplified purification. |
| Atom-Economical Reactions | Oxidative homocoupling | Reduced waste, efficient use of resources. |
This table highlights key green chemistry principles and their application in the synthesis of this compound.
Catalyst Development for Enhanced Sustainability
Catalyst design is central to developing sustainable synthetic routes. Efforts have focused on creating highly efficient and environmentally benign catalysts for both the critical C-C bond-forming homocoupling reaction and the subsequent reduction step.
For the oxidative homocoupling of methyl furoate to Dimethyl 2,2'-bifuran-5,5'-dicarboxylate, palladium-based catalysts have been extensively studied. researchgate.netaiche.org Systems using palladium acetate (B1210297) (Pd(OAc)₂) have shown high regioselectivity for the desired C5 position. researchgate.net However, the high cost and low abundance of palladium have driven research toward more sustainable alternatives. Earth-abundant metals, such as copper, are being explored for furan coupling reactions. rsc.org For instance, copper(II) chloride (CuCl₂) has been successfully used in the oxidative coupling of furans, utilizing air as the terminal oxidant, which aligns with green chemistry principles. rsc.org Furthermore, the development of heterogeneous catalysts, such as those using nitrogen-doped biomass carbon (NHPC) as a support, offers enhanced performance at lower temperatures and improved catalyst recyclability. envirotecmagazine.com
The second stage, the reduction of the bifuran diester to this compound, requires efficient and selective hydrogenation catalysts. While chemical reductants can be used, catalytic hydrogenation is preferred for its sustainability. Non-noble metal catalysts containing iron, cobalt, nickel, or copper are gaining traction for biomass valorization due to their lower cost. nih.gov Patents describing the purification of related furan dicarboxylic acids via hydrogenation specify the use of traditional hydrogenation catalysts like palladium on carbon, which can effectively reduce carbonyl functionalities under controlled conditions. google.comwipo.int The development of robust, non-precious metal catalysts remains a key research objective for this transformation.
| Reaction Step | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Oxidative Homocoupling | Pd(OAc)₂ / Ligand / Oxidant | High selectivity and activity; uses O₂ as a green oxidant. | researchgate.netaiche.org |
| CuCl₂·2H₂O / Air | Uses earth-abundant metal; sustainable and economical. | rsc.org | |
| Vanadium / N-doped Bio-carbon | Heterogeneous system; enhances low-temperature degradation and recyclability. | envirotecmagazine.com | |
| Diester Reduction | Pd/C / H₂ | Standard catalyst for hydrogenation of furanics. | google.comwipo.int |
| Fe, Co, Ni, or Cu-based catalysts | Cost-effective non-noble metal alternatives under investigation. | nih.gov |
Reaction Condition Optimization for Reduced Environmental Impact
For the palladium-catalyzed homocoupling of methyl furoate, significant improvements have been achieved. Research has demonstrated that the reaction can proceed efficiently under mild conditions, with temperatures as low as 45°C and an oxygen pressure of 7 bar, using molecular oxygen as the sole, and inherently green, oxidant. researchgate.net The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent and ancillary ligand has been shown to facilitate the aerobic oxidation on palladium catalysts. researchgate.net Further optimization studies identified that using dimethylacetamide (DMAc) as a solvent at 140°C could achieve acceptable yields (11.4%) in just 3.5 minutes, with a very high turnover frequency (TOF) exceeding 500 h⁻¹, which dramatically reduces reaction time and energy input. aiche.org The application of biphasic solvent systems is another strategy that facilitates the continuous extraction of furan products, preventing their degradation and simplifying separation and catalyst recycling. nih.gov
For the subsequent hydrogenation of the bifuran diester, conditions must be carefully controlled to ensure selective reduction of the ester groups without affecting the furan rings. Based on related processes for purifying furan-2,5-dicarboxylic acid, mild hydrogenation conditions are effective. google.comwipo.int These processes operate at temperatures between 130°C and 225°C and hydrogen partial pressures ranging from 10 to 900 psi. google.comwipo.int Water is often used as a green solvent in these hydrogenations, further enhancing the sustainability of the process. google.com The optimization of these parameters—temperature, pressure, and solvent—is key to achieving high yields of this compound while adhering to the principles of green chemistry.
| Parameter | Condition | Impact on Sustainability | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | High efficiency but relies on a precious metal. | aiche.org |
| Oxidant | Molecular Oxygen (O₂) | "Green" oxidant, with water as the only byproduct. | researchgate.net |
| Temperature | 45°C - 140°C | Lower temperatures reduce energy consumption. Optimization balances rate and energy use. | researchgate.netaiche.org |
| Solvent | DMSO or DMAc | Facilitates aerobic oxidation; choice impacts product solubility and separation. | researchgate.netaiche.org |
| Reaction Time | As low as 3.5 minutes | High turnover frequency (TOF > 500 h⁻¹) leads to greater process efficiency. | aiche.org |
Chemical Reactivity and Derivatization Pathways of 2,2 Bifuran 5,5 Diyldimethanol
Electrophilic and Nucleophilic Reactivity of the Bifuran Ring System
The bifuran core of the molecule is an electron-rich aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Reactivity: The furan (B31954) ring is significantly more reactive towards electrophilic substitution than benzene. pearson.comchemicalbook.com This high reactivity is due to the electron-donating effect of the oxygen heteroatom, which stabilizes the cationic intermediate (sigma complex) formed during the reaction. chemicalbook.com Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 and C5 positions. chemicalbook.com In [2,2'-Bifuran]-5,5'-diyldimethanol, these positions are already occupied by the hydroxymethyl and other furan groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be directed to the C3, C4, C3', and C4' positions of the bifuran rings. While specific studies on the target molecule are scarce, reactions on related structures like benzo[b]furan show that nitration can yield a mixture of 2- and 3-substituted products, indicating that selectivity can be poor. chemicalbook.com
Nucleophilic Reactivity: The electron-rich nature of the furan ring generally makes it resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or proceed through more complex mechanisms like ring-opening. mdpi.com For this compound, which possesses electron-donating hydroxymethyl groups, direct nucleophilic attack on the ring is an unfavorable pathway.
Exploration of Novel Reaction Mechanisms and Pathways
The unique structure of this compound makes it a valuable building block for developing novel materials and synthetic methodologies.
The compound and its derivatives, particularly the corresponding dicarboxylic acid, are key monomers for creating advanced, bio-based polymers. morressier.comresearchgate.net Research into bifuran polyesters has revealed materials with desirable properties, such as high thermal stability and crystallinity, positioning them as viable alternatives to conventional plastics. google.com
Furthermore, tandem catalytic strategies are being explored to streamline the conversion of biomass-derived molecules into polymers. nih.gov Such one-pot processes, which might involve the initial derivatization of the diol followed by in-situ polymerization, represent an efficient and environmentally friendly approach to new materials. The derivatization of the analogous molecule BHMF has also been explored for applications in self-healing materials and specialized resins, suggesting a similar potential for the bifuran structure. ncsu.edu
Advanced Spectroscopic and Structural Characterization of 2,2 Bifuran 5,5 Diyldimethanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For [2,2'-Bifuran]-5,5'-diyldimethanol, both 1D (¹H and ¹³C) and 2D NMR techniques would be employed for a full structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Based on the structure of the monomer BHMF, the spectrum of this compound is expected to show distinct signals for the furan (B31954) ring protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) protons. The furan protons would likely appear as doublets in the aromatic region, with their coupling constants providing information about their relative positions on the furan ring. The methylene protons would likely appear as a singlet, and the hydroxyl proton signal's chemical shift would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, distinct signals would be expected for the furan ring carbons (both protonated and quaternary) and the methylene carbon. The chemical shifts of the furan carbons would confirm the substitution pattern.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be vital to definitively link the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the furan rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan-H | 6.2 - 6.5 | 108 - 112 |
| -CH₂- | ~4.5 | ~56 |
| -OH | Variable (dependent on conditions) | - |
| Furan-C (substituted) | - | 155 - 160 |
| Furan-C (unsubstituted) | - | 108 - 112 |
Note: These are estimated values based on data for 2,5-bis(hydroxymethyl)furan and other similar furan derivatives. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. surfacesciencewestern.comresearchgate.net These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. surfacesciencewestern.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. C-H stretching vibrations of the furan ring and the methylene groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the furan ring would be observed in the 1500-1650 cm⁻¹ region, while the C-O stretching of the furan ring and the alcohol would be found in the 1000-1300 cm⁻¹ range.
Raman Spectroscopy: The Raman spectrum would also be expected to show the characteristic vibrations of the furan rings. The symmetric C=C stretching vibrations of the furan rings, which are often strong in Raman spectra, would be particularly useful for confirming the bifuran structure. surfacesciencewestern.com
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| O-H stretch | 3200 - 3600 | FT-IR |
| C-H stretch (furan) | 3100 - 3150 | FT-IR, Raman |
| C-H stretch (methylene) | 2850 - 2950 | FT-IR, Raman |
| C=C stretch (furan) | 1500 - 1650 | FT-IR, Raman |
| C-O stretch (alcohol) | 1000 - 1200 | FT-IR |
| C-O-C stretch (furan) | 1000 - 1300 | FT-IR |
Note: These are estimated values based on characteristic group frequencies and data for related furan compounds.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₀O₄), HRMS would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing the loss of characteristic fragments such as water (H₂O) and hydroxymethyl groups (-CH₂OH).
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 195.0652 |
| [M+Na]⁺ | 217.0471 |
| [M-H₂O+H]⁺ | 177.0546 |
Note: These values are calculated based on the exact masses of the constituent isotopes.
X-ray Diffraction Crystallography for Solid-State Structural Determination
Table 4: Representative Bond Lengths and Angles for a Furan Ring System
| Bond/Angle | Typical Value |
| C=C bond length | ~1.36 Å |
| C-C bond length | ~1.43 Å |
| C-O bond length | ~1.36 Å |
| C-C-O bond angle | ~110° |
| C-O-C bond angle | ~106° |
Note: These are general values for a furan ring and may vary slightly in the specific context of this compound.
Chiroptical Spectroscopy (if stereoisomers are relevant)
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is used to study stereoisomers. In the case of this compound, the possibility of atropisomerism arises. nih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond, in this case, the C-C bond connecting the two furan rings. nih.govnih.gov
If the rotation around the central C-C bond is sufficiently restricted due to steric hindrance from the hydroxymethyl groups, the molecule could exist as a pair of non-superimposable, mirror-image conformers (enantiomers). The stability of these atropisomers would depend on the energy barrier to rotation. If the barrier is high enough to allow for the isolation of individual enantiomers at room temperature, then chiroptical spectroscopy would be a critical tool for their characterization. A CD spectrum would show characteristic positive or negative bands for each enantiomer, allowing for their differentiation and the study of their chiroptical properties. The relevance of atropisomerism in this specific molecule would need to be confirmed through experimental studies, such as variable-temperature NMR, and computational modeling.
Computational Chemistry and Theoretical Investigations of 2,2 Bifuran 5,5 Diyldimethanol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For [2,2'-Bifuran]-5,5'-diyldimethanol, DFT methods, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p) or cc-pVTZ), would be used to perform geometry optimization and calculate key electronic descriptors. globalresearchonline.netkbhgroup.in
The initial step is the optimization of the molecule's ground state geometry, which finds the lowest energy arrangement of its atoms. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. clinicsearchonline.org A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can generate an electrostatic potential (ESP) map. researchgate.net This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the ESP map would likely show negative potential around the oxygen atoms of the furan (B31954) rings and hydroxyl groups, indicating these as sites susceptible to electrophilic attack or coordination.
Table 1: Illustrative Electronic Properties Calculable for a Bifuran System via DFT This table presents typical parameters that would be calculated for this compound, with example values based on related furan compounds found in the literature. clinicsearchonline.org
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.0 eV |
| Dipole Moment (μ) | A measure of the molecule's overall polarity. | 2.5 Debye |
| Ionization Potential | The energy required to remove an electron from the molecule. | 6.5 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 1.5 eV |
Conformational Analysis and Energetics of the Bifuran System
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation about single bonds. chemistrysteps.com For this compound, the most significant conformational freedom involves the rotation around the C2-C2' single bond connecting the two furan rings.
The relative orientation of the two rings is defined by the dihedral angle between them. The key conformers would be the syn (eclipsed, dihedral angle of 0°) and anti (eclipsed, dihedral angle of 180°) planar forms, as well as non-planar (twisted or gauche) structures. youtube.com The stability of these conformers is governed by a balance of two main factors:
Torsional Strain : This arises from the repulsion between bonding electrons in adjacent bonds. Planar conformations maximize π-conjugation between the two furan rings, which is energetically favorable. However, they can also introduce torsional strain from eclipsed C-H or C-C bonds.
Steric Strain : This is the repulsive interaction that occurs when atoms or groups are forced into close proximity. chemistrysteps.com In this compound, steric hindrance could occur between the hydrogen atoms at the 3 and 3' positions and, to a lesser extent, between the hydroxymethyl groups and the adjacent ring.
Computational methods can map the potential energy surface by calculating the molecule's energy at various fixed dihedral angles. This allows for the identification of energy minima (stable conformers) and rotational energy barriers (the energy required to transition between conformers). While planar structures might be favored for conjugation, theoretical calculations on similar bi-aromatic systems often show that a slightly twisted conformation is the global energy minimum, as it relieves steric and torsional strain at a minimal cost to conjugation energy. A study on a furan-based molecular wire, for instance, used DFT to optimize the geometry and found that the molecule adopted a slightly non-planar conformation. researchgate.net
Table 2: Hypothetical Relative Energies of this compound Conformers This illustrative table shows how the relative energies of different conformers could be presented. The most stable conformer is assigned a relative energy of 0.
| Conformer | Dihedral Angle (approx.) | Relative Energy (kJ/mol) | Notes |
| Twisted-Anti | 150-170° | 0.0 | Likely the global minimum, balancing conjugation and steric relief. |
| Planar-Anti | 180° | 2-5 | Small energy barrier to planarization; fully conjugated but with some strain. |
| Twisted-Syn | 10-30° | 8-12 | Higher energy due to proximity of rings. |
| Planar-Syn | 0° | 15-20 | Highest energy due to maximum steric and torsional strain. |
Reaction Pathway Modeling and Transition State Calculations
Theoretical chemistry is a powerful tool for investigating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding selectivity. For a monomer like this compound, computational modeling could be used to study its polymerization pathways or its participation in other chemical reactions.
The process involves using DFT to map out the entire energy profile of a proposed reaction. This includes calculating the energies of the reactants, products, and any intermediates. Crucially, it also involves locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea).
For example, studies have successfully used DFT to model complex cycloaddition reactions involving furan. A theoretical investigation of the Diels-Alder reaction between furan and substituted alkynes calculated the activation barriers for competing [4+2] and [2+2+2] cycloaddition pathways, providing insight into the reaction's selectivity. researchgate.net This same methodology could be applied to model the polymerization of this compound, for instance, by calculating the activation energies for the coupling of two monomers under various proposed catalytic conditions. This would help in identifying the most plausible reaction mechanism and optimizing reaction conditions.
Spectroscopic Property Prediction through Computational Methods
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.
UV-Visible Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Vis spectrum. youtube.com TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (a measure of absorption intensity). globalresearchonline.netchemrxiv.org For this compound, these calculations would likely predict intense π→π* transitions associated with the conjugated bifuran system.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). globalresearchonline.net These theoretical predictions can aid in the assignment of complex experimental NMR spectra, helping to confirm the connectivity and chemical environment of each atom in the molecule.
Table 3: Computational Methods for Spectroscopic Prediction
| Spectroscopy Type | Computational Method | Predicted Properties |
| UV-Visible | TD-DFT | Excitation energies (λmax), oscillator strengths, electronic transitions |
| Infrared (IR) | DFT | Vibrational frequencies, IR intensities |
| Raman | DFT | Vibrational frequencies, Raman activities |
| NMR | DFT/GIAO | Isotropic shielding values (converted to chemical shifts) |
Applications of 2,2 Bifuran 5,5 Diyldimethanol in Advanced Materials Science
Utilization as a Monomer in Polymer Synthesis
The difunctional nature of [2,2'-Bifuran]-5,5'-diyldimethanol allows it to act as a monomer unit in step-growth polymerization reactions. Its rigid structure is particularly valuable for imparting thermal stability and specific mechanical properties to the resulting polymer chains.
The hydroxyl groups of this compound readily react with diacids (or their derivatives) to form polyesters and with diisocyanates to form polyurethanes. These polymers are of significant interest as potential bio-based alternatives to conventional petroleum-derived plastics.
Research has demonstrated the synthesis of linear polyurethanes (PUs) using a diol monomer identified as 5,5′-bihydroxymethyl furil (B128704) (BHMF), a close structural analog of this compound. In these studies, the diol was reacted with various diisocyanates. The resulting PUs exhibited high glass transition temperatures (Tg), indicating good thermal stability. For instance, a polyurethane derived from this bifuranic diol and an aromatic diisocyanate showed a Tg of 140 °C and an onset decomposition temperature of 234 °C.
While extensive research has been conducted on furan-based polyesters derived from 2,5-furandicarboxylic acid (FDCA) or the single-ring diol 2,5-bis(hydroxymethyl)furan, the use of this compound as the diol component in polyester (B1180765) synthesis is a developing area. nih.govnih.gov Its structure suggests it could be a direct bio-based substitute for aromatic diols like bisphenol A or for other diols used in specialty polyesters, potentially enhancing thermal and mechanical properties due to the rigid bifuran segment.
Table 1: Thermal Properties of a Polyurethane Derived from a Bifuran Diol Monomer
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 140 °C |
| Onset Decomposition Temperature | 234 °C |
Data derived from studies on polyurethanes from 5,5′-bihydroxymethyl furil.
Novel polymer architectures such as dendrimers and hyperbranched polymers offer unique properties due to their three-dimensional, globular structures. rsc.orgrsc.org These macromolecules are built from monomers with multiple reactive sites.
As a di-functional monomer (an AB-type monomer), this compound can be used as a linear chain extender in these complex architectures. While it cannot form a hyperbranched structure on its own, it can be copolymerized with an A₂B-type monomer, where its rigid bifuran core could influence the final properties of the dendritic polymer, such as its thermal stability and host-guest encapsulation capabilities. The facile, often one-pot synthesis of hyperbranched polymers makes them attractive for various applications, including coatings, additives, and drug delivery systems, representing a potential future application for this bifuran diol. rsc.orgrsc.org
The development of biodegradable polymers is crucial for mitigating plastic pollution. rsc.orgmdpi.com The sustainability of this compound stems from its potential derivation from biomass. However, the biodegradability of polymers made from it is a complex issue.
Studies on other furan-based polyesters, such as poly(ethylene furanoate) (PEF), have shown that the furan (B31954) ring imparts rigidity and chemical resistance, which can hinder biodegradation. nih.govresearchgate.net Research indicates that while PEF is not readily biodegradable in all environments, its degradation can be promoted under specific industrial composting conditions or through enzymatic hydrolysis. nih.govgoogle.com Furthermore, the biodegradability of furan-based polyesters can be significantly enhanced by copolymerizing them with aliphatic monomers like succinates or adipates, which introduce more easily hydrolyzable ester linkages. researchgate.net It is hypothesized that polymers based on this compound would follow a similar pattern, exhibiting slow degradation on their own but offering a pathway to tunable biodegradability through copolymerization. nih.gov
Role in the Fabrication of Functional Materials
Beyond its use in bulk polymers, this compound serves as a valuable precursor for creating materials with specific functionalities, such as protective coatings and high-strength composites.
The diol functionality of this compound makes it a suitable building block for polyester and polyurethane resins used in specialty coatings. Its rigid bifuran structure can contribute to enhanced hardness, scratch resistance, and thermal stability in the final cured coating. Patents and studies on the related monomer, 2,5-bis(hydroxymethyl)furan (BHMF), highlight its potential as a precursor for resins, adhesives, and plasticizers. google.comrsc.org By analogy, this compound could be formulated into thermosetting resins, for example, by reacting it with polyisocyanates for polyurethane coatings or with polybasic acids for polyester coatings, offering a bio-based component for durable and protective surface finishes.
Advanced composite materials combine a polymer matrix with a reinforcing filler to achieve properties superior to either component alone. Graphene, a two-dimensional sheet of carbon atoms, is an exceptional reinforcing agent due to its extraordinary strength and stiffness.
Polymers synthesized from this compound can serve as the matrix for such composites. The rigid furan units in the polymer backbone could promote strong interfacial interactions with fillers like graphene, which is crucial for effective stress transfer and reinforcement. Research on other furan-based polyesters has demonstrated that the in-situ polymerization in the presence of graphene can lead to nanocomposites with enhanced mechanical and thermal properties. google.com While specific research on composites using polymers from this compound is still emerging, its structural characteristics suggest it is a strong candidate for developing the next generation of lightweight, high-strength, bio-based nanocomposites.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| 5,5′-bihydroxymethyl furil | BHMF (in some literature) |
| 2,5-furandicarboxylic acid | FDCA |
| Poly(ethylene furanoate) | PEF |
| 2,5-bis(hydroxymethyl)furan | BHMF |
| Bisphenol A | BPA |
Engineering of Material Properties through this compound Integration
The integration of this compound into polymer chains offers a strategic pathway to tailor the macroscopic properties of materials. The rigid bifuran moiety, analogous in some respects to the terephthalate (B1205515) unit in conventional polyesters like polyethylene (B3416737) terephthalate (PET), can significantly influence the thermal stability, mechanical strength, and barrier properties of the resulting polymers. Research into polymers derived from the closely related 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA) and its esters provides valuable insights into the potential of this compound as a monomer.
Studies on polyesters synthesized with bifuran units have demonstrated their potential to create materials with superior properties. For instance, the synthesis of polyesters from dimethyl 2,2'-bifuran-5,5'-dicarboxylate, a derivative of this compound, has yielded polymers with high glass transition temperatures (Tg) and excellent barrier properties. researchgate.netnih.gov The bifuran structure contributes to a higher Tg, which translates to better dimensional stability at elevated temperatures. researchgate.net
Furthermore, the incorporation of bifuran units has been shown to confer significant UV-blocking capabilities to the resulting polyesters. researchgate.netnih.gov This intrinsic property is highly desirable for applications in packaging and coatings where protection from UV radiation is crucial. The extended conjugation of the bifuran system is believed to be responsible for this enhanced UV absorbance. researchgate.net
In the realm of copolyesters, the introduction of bifuran units alongside more flexible monomers like those derived from 2,5-furandicarboxylic acid (FDCA) allows for a tunable approach to material design. By varying the ratio of bifuran to other monomers, it is possible to create a range of materials from highly crystalline to completely amorphous. researchgate.net This control over crystallinity is a key aspect of engineering material properties, as it directly impacts mechanical strength, transparency, and processability. Amorphous copolyesters containing bifuran units have been shown to form highly transparent films with very low ultraviolet light transmission. researchgate.net
While direct studies on polyurethanes and epoxy resins derived from this compound are limited, research on other furan-based diols like 2,5-bis(hydroxymethyl)furan (BHMF) suggests that the bifuran diol could be a valuable component in these systems as well. nih.govgoogle.com The rigidity and potential for creating cross-linked networks could lead to polyurethanes with high thermal stability and epoxy resins with enhanced mechanical performance. nih.govresearchgate.net The bifuran structure is also a candidate for creating self-healing polymers through Diels-Alder reactions, a property explored in other furan-based polymer systems. researchgate.net
The table below summarizes the reported properties of polyesters containing the bifuran structure, which serves as a strong indicator of the potential of this compound in materials engineering.
| Property | Polymer System | Finding |
| Glass Transition Temperature (Tg) | Poly(butylene bifuranoate) (PBBf) | Higher Tg compared to its single furan ring counterpart (PBF), indicating increased rigidity. researchgate.net |
| UV Absorbance | Copolyesters of PBF and PBBf | Bifuran units confer significant UV absorbance, leading to films with very low UV light transmission. researchgate.net |
| Mechanical Properties | Amorphous bifuran copolyester films | Tensile moduli of approximately 2 GPa and tensile strengths up to 66 MPa have been observed. researchgate.net |
| Barrier Properties | Polyester from dimethyl 2,2'-bifuran-5,5'-dicarboxylate and ethylene (B1197577) glycol | Excellent oxygen and water barrier properties, superior to those of PET. nih.gov |
| Crystallinity | Copolyesters of dimethyl 2,5-furandicarboxylate and dimethyl 2,2'-bifuran-5,5'-dicarboxylate | The melting temperatures were either significantly lowered or the polymers showed no crystallinity at all, depending on the comonomer ratio. researchgate.net |
| Thermal Stability | Polyesters from 2,2'-bifuran-5,5'-dicarboxylic acid | Polyesters derived from this acid are noted to be relatively labile when exposed to UV light, suggesting potential for controlled degradation or the need for UV stabilizers in certain applications. researchgate.net |
Future Research Directions and Emerging Opportunities for 2,2 Bifuran 5,5 Diyldimethanol
Exploration of Continuous Flow Synthesis Methodologies
The transition from batch to continuous flow processing represents a significant leap forward for chemical manufacturing, offering improved safety, efficiency, and scalability. While specific research on the continuous flow synthesis of [2,2'-Bifuran]-5,5'-diyldimethanol is still emerging, studies on related furanic compounds provide a strong precedent for its future development.
Continuous flow methods for producing 2,5-diaryl furans, for instance, have demonstrated the ability to eliminate the need to isolate unstable intermediates, leading to significantly higher yields and a better safety profile. lboro.ac.ukscribd.com This approach is particularly relevant as the synthesis of bifuran compounds often involves coupling reactions that can be optimized under the precise control of temperature, pressure, and reaction time offered by flow reactors. nih.gov An idealized continuous flow setup would streamline the synthesis process from biomass-derived precursors like HMF, potentially telescoping multiple reaction steps into a single, uninterrupted operation. nih.govgoogle.com
Key Advantages of Continuous Flow for Bifuran Synthesis:
Enhanced Safety: Minimizes the handling and accumulation of potentially unstable intermediates. lboro.ac.uk
Improved Yield and Purity: Precise control over reaction parameters allows for optimization, reducing side reactions and increasing product yield. lboro.ac.uk
Scalability: Flow reactors offer a more straightforward path to large-scale industrial production compared to traditional batch reactors. acs.org
Reduced Waste: More efficient reactions and reduced need for purification steps contribute to a greener chemical process. nih.gov
Future research will likely focus on adapting and optimizing existing flow chemistry protocols, such as those used for the synthesis of other furan (B31954) derivatives, to enable the efficient and economical production of this compound. lboro.ac.uknih.gov
Development of Novel Catalytic Systems for this compound Transformations
Catalysis is central to the value chain of furanic chemicals, from their synthesis to their conversion into advanced materials. The development of novel catalytic systems is crucial for both producing this compound and for transforming it into other valuable derivatives.
The synthesis of the precursor, 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA), has been achieved through the reductive coupling of 5-bromofuroic acid using a commercial Palladium on carbon (Pd/C) catalyst. acs.org For the transformation of HMF, the parent molecule for many furan derivatives, a variety of catalytic systems have been explored. These include Ni-based catalysts for hydrogenation to 2,5-furandimethanol (B16202) (FDM), which is a direct precursor to this compound. nih.gov Researchers have developed highly dispersed Ni/SiO2 catalysts and novel copper-based metal-organic frameworks (MOFs) that show excellent activity and selectivity in HMF hydrogenation. nih.gov
Biocatalysis also presents a promising avenue. Strains of fungi, such as Fusarium striatum, have been shown to be highly effective in converting HMF into 2,5-di(hydroxymethyl)furan (DHMF), another name for FDM, with 100% conversion and high selectivity under mild conditions. mdpi.com This enzymatic approach avoids the high-cost chemicals and extreme conditions often associated with traditional chemical catalysis. mdpi.com
Future research will focus on creating more robust, selective, and reusable catalysts. This includes exploring bimetallic catalysts (e.g., Ni-Co) to leverage synergistic effects and designing catalysts that are resistant to poisoning from impurities often found in biomass-derived feedstocks. researchgate.net The development of cooperative catalytic systems that can perform multiple transformations in a one-pot cascade, for example, directly converting carbohydrates to bifuran derivatives, is a key goal for streamlining production. nih.gov
Table 1: Comparison of Catalytic Systems for Furanic Transformations
| Catalyst Type | Example(s) | Target Transformation | Key Findings & Opportunities |
| Heterogeneous Metal | Pd/C, Ni/SiO₂, Ni-Co/C, Cu-MOFs | HMF Hydrogenation, BFDCA Synthesis | High yields are achievable; focus is on improving stability, reusability, and reducing reliance on precious metals. nih.govacs.orgresearchgate.net |
| Biocatalysts | Fusarium striatum | HMF to 2,5-furandimethanol | Operates under mild conditions with high selectivity; opportunity to optimize for industrial scale and broader substrate scope. mdpi.com |
Integration into Circular Economy Frameworks for Furanic Chemicals
The shift to a circular economy, which aims to eliminate waste and keep materials in use, is a fundamental driver for the development of bio-based chemicals. alfalaval.usundp.org Furanic compounds, derived from renewable biomass like non-edible plant matter, are perfectly positioned to be key players in this new economic model. oulu.firesearchgate.net
A circular economy for furanic chemicals involves several key principles:
Renewable Feedstock: Utilizing inedible biomass as the starting material avoids competition with food sources and reduces reliance on fossil fuels. google.comacs.org
Green Chemistry: Employing efficient catalytic processes and environmentally benign solvents (like water) minimizes waste and energy consumption during production. nih.gov
Design for Recyclability/Biodegradability: Creating polymers from monomers like this compound that can be either chemically recycled back to their constituent monomers or are inherently biodegradable if they cannot be collected. nih.gov
The integration of furanic chemicals requires a holistic approach, considering the entire lifecycle of the products made from them. alfalaval.us This includes developing transparent supply chains to track the bio-based content and establishing effective collection and recycling infrastructure. strategicallies.co.ukfidra.org.uk By designing polymers with circularity in mind, materials derived from this compound can contribute to a more sustainable system where resources are reused and regenerated, moving away from the linear "take-make-waste" model. alfalaval.us
Advanced Functional Material Design Based on Bifuran Scaffolds
The rigid, conjugated structure of the bifuran moiety makes this compound an exceptional building block, or scaffold, for creating advanced functional materials. researchgate.net The presence of two furan rings has been shown to significantly enhance the thermal and mechanical properties of polymers compared to those based on a single furan ring. acs.org
Research has demonstrated that incorporating bifuran units into polymers such as polyesters and polyamides leads to materials with superior characteristics:
Improved Thermal Stability: Polyamides containing the bifuran moiety exhibit higher thermal stability than their single-furan ring analogs. acs.org
Enhanced Mechanical Properties: Copolyesters containing bifuran units have shown high tensile moduli and tensile strengths. researchgate.net
Advanced Optical Properties: Bifuran units confer significant UV absorbance, allowing for the creation of highly transparent films that block ultraviolet light, a desirable property for packaging materials. researchgate.net
The term "scaffold" is also highly relevant in the field of tissue engineering, where porous, biodegradable structures are used to support cell growth. nih.govfrontiersin.org Polymers derived from biocompatible monomers like this compound could be processed into fibrous scaffolds using techniques like electrospinning. umw.edu.plnih.gov The inherent properties of the bifuran polymer, combined with the controlled architecture of a scaffold, could lead to new biomaterials for applications like tissue regeneration. mdpi.com
Future work in this area will explore the synthesis of a wider range of copolymers to fine-tune material properties for specific applications, from advanced packaging films and engineering plastics to specialized biomaterials and components for optoelectronic devices. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2,2'-Bifuran]-5,5'-diyldimethanol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves two steps:
Oxidative coupling of furan derivatives (e.g., 2-methylfuran) to form the bifuran backbone. For example, oxidative homocoupling using catalysts like nickel under electrochemical conditions (yields up to 82% for bifuran esters) .
Hydroxymethylation : Introducing -CHOH groups at the 5,5' positions via formylation followed by reduction (e.g., using LiAlH).
- Key factors : Catalyst selection (Ni vs. Ru), solvent polarity, temperature gradients (e.g., stepwise heating up to 180°C as in CTF synthesis protocols), and reaction time .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Structural confirmation :
- NMR (1H/13C) to identify hydroxymethyl (-CHOH) protons and furan ring protons .
- FTIR for O-H (3200–3600 cm) and furan C-O-C (1010–1230 cm) stretching .
- Purity assessment :
- HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Elemental analysis to verify C/H/O ratios .
Q. What safety precautions are recommended when handling this compound?
- Preventive measures :
- Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation, as observed in structurally related furan dicarboxylic acids .
- Avoid dust formation; work under fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. How does this compound perform as a monomer in bio-based polyesters compared to traditional diols?
- Experimental design :
- Polycondensation : React with bio-derived diacids (e.g., furan-2,5-dicarboxylic acid) under vacuum at 200–240°C with Sn(II) catalysts .
- Property comparison :
- Thermal stability : DSC/TGA to measure glass transition temperature (T) and degradation onset. Bifuran-based polyesters often exhibit higher T (e.g., 120–150°C) than petrochemical analogs due to rigid furan rings .
- Barrier properties : Oxygen permeability tests show bifuran polyesters outperform PET by 30–50% .
Q. What challenges arise in catalytic functionalization of this compound, and how can they be mitigated?
- Challenges :
- Over-oxidation : Hydroxymethyl groups may oxidize to carboxylic acids under harsh conditions (e.g., excess O/high temps) .
- Steric hindrance : Bulky bifuran cores limit reactivity in cross-coupling reactions.
- Mitigation :
- Use mild oxidants (e.g., TEMPO/NaClO) for selective oxidation .
- Optimize catalyst loading (e.g., 2–5 mol% Pd/C for hydrogenation) .
Q. How do structural modifications (e.g., methyl vs. hydroxymethyl substituents) impact the electronic properties of bifuran derivatives?
- Methodology :
- DFT calculations : Compare HOMO-LUMO gaps of 5,5'-dimethylbifuran (synthesized via oxidative coupling ) vs. diyldimethanol.
- UV-Vis spectroscopy : Bifuran diols show redshifted absorption (λ ~280 nm) due to enhanced conjugation from -CHOH electron-donating effects .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability of bifuran-based polymers: How to resolve discrepancies?
- Case study : Some studies report T >150°C for bifuran polyesters , while others note degradation below 200°C .
- Resolution :
- Sample purity : Impurities (e.g., residual catalysts) lower thermal stability; repurify via Soxhlet extraction with ethanol .
- Molecular weight : Use GPC to confirm M >50 kDa; low M polymers degrade faster .
Methodological Tables
| Property | This compound | 4,4'-Biphenyldimethanol |
|---|---|---|
| T in polyesters | 120–150°C | 80–100°C |
| O permeability | 0.05 Barrer | 0.15 Barrer |
| Synthetic yield | 65–82% | 70–85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
